molecular formula C15H13Cl2NO2S B1264932 2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one

2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one

Cat. No.: B1264932
M. Wt: 342.2 g/mol
InChI Key: IASDIJPYOACFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one is a dichlorobenzene. It has a role as an anticoronaviral agent.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one and its derivatives demonstrate significant antibacterial and antimicrobial activities. Studies reveal that various derivatives of this compound have been synthesized and evaluated for their efficacy against different bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives show promising antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans (Sayyed et al., 2006), (Reddy et al., 2010).

Anticancer Potential

The compound and its variants have shown potential in anticancer research. For example, certain derivatives were synthesized and screened for their in vitro anticancer activity using human breast adenocarcinoma cell lines, demonstrating cytotoxic effects and good anti-inflammatory properties (Uwabagira & Sarojini, 2019).

Applications in Corrosion Inhibition

Research has also explored the use of thiazolidin-4-one derivatives as corrosion inhibitors. They have been studied for their effectiveness in preventing corrosion of materials like oil-well tubular steel in hydrochloric acid solutions, highlighting their potential in industrial applications (Yadav, Sharma, & Kumar, 2015).

Other Pharmacological Activities

The compound and its derivatives exhibit a range of other pharmacological activities. These include antitumor, antioxidant, and anti-HIV activities. Specific derivatives have shown moderate antiproliferative in vitro activity against certain cancer cell lines and effective antioxidant activity (Aly et al., 2012), (Rao et al., 2003).

Properties

Molecular Formula

C15H13Cl2NO2S

Molecular Weight

342.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13Cl2NO2S/c1-9-14(19)18(8-10-4-3-7-20-10)15(21-9)13-11(16)5-2-6-12(13)17/h2-7,9,15H,8H2,1H3

InChI Key

IASDIJPYOACFTH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)CC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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